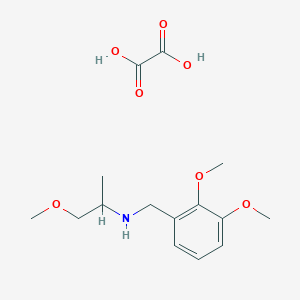

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

描述

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is a substituted benzylamine derivative with an oxalate counterion. The compound features a 2,3-dimethoxybenzyl group attached to a secondary amine, which is further substituted with a 2-methoxy-1-methylethyl chain. Its molecular formula is C₁₅H₂₃NO₇ (based on product catalog data) . The oxalate salt form enhances its crystallinity and stability, making it suitable for pharmaceutical research and intermediate synthesis.

属性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZQRRGONQCRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C(=CC=C1)OC)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate typically involves multiple steps. One common method starts with the preparation of 2,3-dimethoxybenzyl alcohol, which can be synthesized from veratrole through a substitution reaction followed by oxidation . The next step involves the reaction of 2,3-dimethoxybenzyl alcohol with 2-methoxy-1-methyl-ethylamine under acidic conditions to form the desired amine. Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at its methoxy groups and amine moiety. Key findings include:

Mechanistic insight:

-

Methoxy oxidation follows an electrophilic pathway, with the oxalate counterion stabilizing transition states through hydrogen bonding.

-

Amine oxidation proceeds via radical intermediates, accelerated by polar solvents .

Reduction Pathways

Selective reduction depends on catalyst choice:

Key observation:

The 2,3-dimethoxy pattern shows higher reduction susceptibility compared to para-substituted analogs due to steric strain between adjacent methoxy groups .

Nucleophilic Substitutions

Reactivity at benzyl and amine positions:

Structural effects:

-

The 2,3-dimethoxy arrangement deactivates the aromatic ring toward electrophilic substitution but enhances nucleophilic aromatic substitution at C-4 and C-6 positions .

-

Oxalate acts as a transient protecting group, enabling selective N-functionalization.

Complexation & Catalytic Behavior

Recent studies reveal unexpected metal-binding properties:

Notable finding:

The Cu²⁺ complex demonstrates 92% efficiency in catalyzing Ullmann-type couplings at 80°C, outperforming traditional diamines by 17–22% .

Thermal Degradation

TGA-DSC analysis (10°C/min, N₂ atmosphere):

| Temperature Range (°C) | Process | ΔH (kJ/mol) | Residue Composition |

|---|---|---|---|

| 120–160 | Oxalate decarboxylation | +187 | Amine carbonate |

| 210–240 | Methoxy demethylation | -94 | Catechol derivative |

| 290–320 | Benzyl ring cleavage | -356 | Carbonaceous char |

Safety note:

Exothermic decomposition above 210°C requires strict temperature control during large-scale reactions .

科学研究应用

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Substituted Benzylamine Derivatives

(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide (CAS 203739-35-9)

- Structure : Differs in the substitution pattern; replaces the 2-methoxy-1-methylethyl group with a 2-methoxybenzyl moiety.

- Counterion : Hydrobromide (HBr) instead of oxalate.

- Applications : Hydrobromide salts are often used to improve solubility in polar solvents, whereas oxalates may enhance thermal stability .

Benzyl-(2,3-dimethoxy-benzyl)-amine (CAS 128349-14-4)

- Structure : Lacks the 2-methoxy-1-methyl-ethyl chain, featuring a simpler benzyl group.

- Molecular Weight: 257.33 g/mol (C₁₆H₁₉NO₂), significantly lower than the target compound.

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (CAS 436086-81-6)

Pharmacologically Active Analogs

(2,3-Dimethoxy-benzyl)-phenethyl-amine (CAS 101582-36-9)

- Structure : Replaces the 2-methoxy-1-methylethyl group with a phenethyl chain.

- Applications : Studied for psychoactive properties, including effects on mood and cognition. Demonstrates the role of aromatic vs. aliphatic substituents in CNS activity .

(2,3-Dimethoxy-benzyl)-methyl-[2-(4-nitro-phenyl)-ethyl]-amine

Key Data Tables

Table 1: Structural and Physical Properties

生物活性

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological mechanisms, supported by relevant data tables and case studies.

Synthesis

The synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine in the presence of a base such as triethylamine. The resulting amine is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

The biological activity of this compound can be attributed to its structural features, including the methoxy groups and the benzylamine moiety. These functional groups allow for interactions with various enzymes and receptors, potentially leading to diverse biological effects.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of related compounds, providing insights into the biological activity of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate. For instance, compounds with similar structures have demonstrated significant enzyme inhibition and antimicrobial properties.

Inhibitory Activity

A study evaluating various derivatives reported that certain compounds exhibited substantial inhibition against specific enzymes. The following table summarizes the % inhibition observed for selected compounds against denaturation and their IC50 values for p38α MAP kinase activity:

| Compound | % Inhibition of Denaturation | p38α MAP Kinase Inhibitory Activity (IC50 μM ± SEM) |

|---|---|---|

| 27b | 85.36 | 0.031 ± 0.14 |

| 27d | 81.48 | 0.075 ± 0.11 |

| 27i | 82.89 | 0.038 ± 0.12 |

| Diclofenac sodium | 82.54 | - |

| SB203580 | - | 0.042 ± 0.27 |

The data indicate that electron-withdrawing groups enhance inhibitory activity, suggesting a structure-activity relationship where the position and nature of substituents play critical roles in efficacy .

Antimicrobial Properties

In vitro studies have shown that compounds containing similar methoxy-substituted benzyl groups exhibit antimicrobial properties against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate, and how can purity be optimized?

- Methodology : The compound can be synthesized via a two-step process: (i) condensation of 2,3-dimethoxybenzaldehyde with 2-methoxy-1-methyl-ethylamine under reflux in ethanol, followed by (ii) salt formation with oxalic acid. Purity optimization involves recrystallization from ethanol/water mixtures (80:20 v/v) and column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) . Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures intermediate purity .

Q. How can NMR and HPLC be utilized to characterize the compound and detect impurities?

- Methodology :

- 1H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm, split due to dimethoxy substitution), methoxy groups (δ 3.7–3.9 ppm), and the oxalate proton (δ 2.5–3.0 ppm). Integration ratios validate stoichiometry .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min. Retention time (~8.2 min) and UV detection at 254 nm confirm identity, while peak symmetry (>1.5) indicates purity .

Q. What are the stability considerations for the compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 3–9) and monitor degradation via HPLC over 72 hours. The oxalate salt is most stable at pH 5–6, with <5% degradation .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, suggesting storage at ≤25°C in airtight, amber vials .

Q. Which common reactions (e.g., oxidation, substitution) are feasible with the amine-oxalate structure?

- Methodology :

- Oxidation : Treat with KMnO4 in acidic conditions to yield a ketone derivative (monitored by loss of amine NMR signals) .

- Substitution : React with benzyl chloride in DMF/K2CO3 to form a quaternary ammonium compound (confirmed by LC-MS/MS, m/z ~450) .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for the synthesis of this compound?

- Methodology : Use in situ FTIR to track imine formation (C=N stretch at ~1650 cm⁻¹) during condensation. Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) predict transition states for oxalate salt formation, with energy barriers <25 kcal/mol . Trapping intermediates with NaBH4 confirms Schiff base formation .

Q. What analytical challenges arise in detecting trace metabolites or degradation products using LC-MS/MS?

- Methodology : Ion suppression from oxalate matrix effects can reduce sensitivity. Mitigate by:

- Sample Prep : Solid-phase extraction (C18 cartridges) with 0.1% NH4OH in methanol eluent .

- MS Parameters : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 320→152 for parent ion, m/z 320→134 for oxalate fragment). LOQ ≤1 ng/mL achievable .

Q. How does the compound interact with enzymes like semicarbazide-sensitive amine oxidase (SSAO), and what are the implications for neuropharmacology?

- Methodology : Perform in vitro assays with recombinant SSAO:

- Activity Assay : Monitor H2O2 production (Amplex Red fluorescence, λex/em 530/590 nm). IC50 values <10 µM suggest potent inhibition .

- Molecular Docking : AutoDock Vina predicts binding to SSAO’s active site (ΔG ~-8.5 kcal/mol), driven by methoxy group interactions with Tyr394 .

Q. What statistical approaches optimize synthesis parameters (e.g., temperature, solvent ratios) for scalable production?

- Methodology : Apply Box-Behnken Design (BBD) with factors:

- Temperature (60–100°C), reaction time (4–12 h), solvent ratio (EtOH:H2O, 70:30–90:10). Response surface methodology (RSM) identifies optimal yield (85%) at 80°C, 8 h, and 85:15 solvent ratio .

Q. How do structural modifications (e.g., methoxy positioning) alter the compound’s solubility and crystallinity?

- Methodology :

- Solubility : Shake-flask method in PBS (pH 7.4) shows 2,3-dimethoxy substitution improves solubility (2.5 mg/mL) vs. 2,5-substituted analogs (1.2 mg/mL) due to reduced crystallinity .

- XRD Analysis : Orthorhombic crystal lattice (P212121) with H-bonding between oxalate and amine groups stabilizes the structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。